molecular formula C10H15NO2 B3176895 1-(2,6-Dimethoxyphenyl)ethanamine CAS No. 121083-00-9

1-(2,6-Dimethoxyphenyl)ethanamine

Cat. No. B3176895
CAS RN: 121083-00-9
M. Wt: 181.23 g/mol
InChI Key: LXTFHNHLQMVBTK-UHFFFAOYSA-N
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Description

1-(2,6-Dimethoxyphenyl)ethanamine, also known as 2C-H, is a compound that belongs to the 2C family of psychedelic phenethylamines. It is often used for research and development under the supervision of a technically qualified individual .


Synthesis Analysis

The preparation of phenethylamines and phenylisoproylamines of scientific relevance can be achieved with a NaBH4/CuCl2 system in 10 to 30 minutes via reduction of substituted β-nitrostyrenes . The method also reduces nitrobenzene and methyl benzoate in 92 to 97% yields, respectively .


Molecular Structure Analysis

The molecular formula of 1-(2,6-Dimethoxyphenyl)ethanamine is C10H15NO2 . Its average mass is 181.232 Da and its monoisotopic mass is 181.110275 Da .


Physical And Chemical Properties Analysis

1-(2,6-Dimethoxyphenyl)ethanamine is a solid at room temperature . It has a molecular weight of 217.7 . The compound is typically stored in a dry, sealed environment at room temperature .

Safety and Hazards

The safety information for 1-(2,6-Dimethoxyphenyl)ethanamine indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

1-(2,6-dimethoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7(11)10-8(12-2)5-4-6-9(10)13-3/h4-7H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTFHNHLQMVBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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